molecular formula C17H25ClN4O4 B140726 Pyridinium, 3-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate CAS No. 145234-91-9

Pyridinium, 3-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate

Cat. No.: B140726
CAS No.: 145234-91-9
M. Wt: 382.8 g/mol
InChI Key: AGHWHSIATOUOOE-UHFFFAOYSA-N
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Description

Pyridinium, 3-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate is a complex organic compound characterized by the presence of a pyridinium ring substituted with a dimethylamino group, a phenylmethyleneamino moiety, and a methyl group This compound forms a perchlorate salt, which enhances its stability and solubility in certain solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 3-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate generally involves the following steps:

  • Formation of Intermediate Compounds: : The initial step often requires the synthesis of intermediate compounds, such as 3-(dimethylamino)pyridine and 4-(dimethylamino)benzaldehyde.

  • Condensation Reaction: : These intermediates then undergo a condensation reaction under specific conditions, such as the presence of acid catalysts and controlled temperatures, to form the desired product.

  • Purification: : The resulting compound is purified through recrystallization or chromatographic techniques.

Industrial Production Methods

On an industrial scale, the synthesis may involve:

  • Large-scale Condensation Reactions: : Employing larger reactors and more concentrated reagents.

  • Continuous Production Systems: : Utilizing continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions where it loses electrons, often facilitated by strong oxidizing agents like potassium permanganate.

  • Reduction: : Reduction involves gaining electrons, typically achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: : Involves replacing one functional group with another, common reagents include halides and strong acids.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Halides like chlorine or bromine in the presence of catalysts.

Major Products Formed

  • Oxidation Products: : Potential formation of pyridine N-oxides.

  • Reduction Products: : Formation of the corresponding amines.

  • Substitution Products: : Halogenated derivatives.

Scientific Research Applications

Chemistry

  • Catalysts: : Utilized as a ligand in various catalytic processes.

  • Indicators: : Due to its vivid color, it is used as an indicator in titrations.

Biology

  • Fluorescent Probes: : Used in biological assays for detecting specific biomolecules.

  • DNA Interactions: : Employed in the study of DNA-binding properties.

Medicine

  • Drug Design: : Serves as a scaffold for the development of therapeutic agents.

  • Diagnostics: : Utilized in diagnostic imaging techniques.

Industry

  • Dyes: : Used in the manufacture of dyes for textiles and other materials.

  • Sensors: : Integrated into sensors for detecting environmental pollutants.

Mechanism of Action

The compound's mechanism of action involves:

  • Interaction with Biomolecules: : Binds to specific targets like proteins or nucleic acids.

  • Pathways: : Influences biochemical pathways by acting as an inhibitor or activator, depending on its structural configuration and the target.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine Derivatives: : Examples include Pyridinium chlorochromate and Pyridinium dichromate.

  • Phenylmethyleneamino Compounds: : Such as N-phenylmethylene-2-methylpyridinium.

Uniqueness

  • Structural Complexity: : The unique combination of functional groups in Pyridinium, 3-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate confers specific chemical reactivity and biological activity not found in simpler analogs.

  • Applications: : The breadth of its applications in various fields, from industrial dye production to advanced biological research, sets it apart from more narrowly used compounds.

Properties

IUPAC Name

1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N,N,2-trimethylpyridin-1-ium-3-amine;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N4.ClHO4/c1-14-17(20(4)5)7-6-12-21(14)18-13-15-8-10-16(11-9-15)19(2)3;2-1(3,4)5/h6-13H,1-5H3;(H,2,3,4,5)/q+1;/p-1/b18-13+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSWVGOMMRBELD-PUBYZPQMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=[N+]1N=CC2=CC=C(C=C2)N(C)C)N(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=[N+]1/N=C/C2=CC=C(C=C2)N(C)C)N(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145234-91-9
Record name Pyridinium, 3-(dimethylamino)-1-(((4-(dimethylamino)phenyl)methylene)amino)-2-methyl-, perchlorate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145234919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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